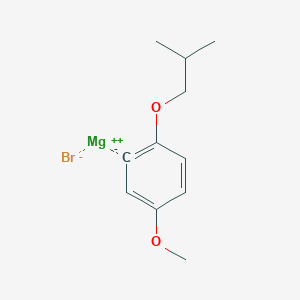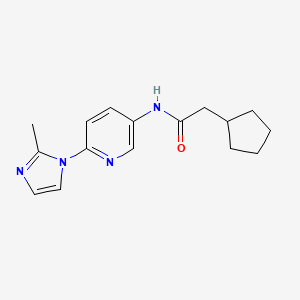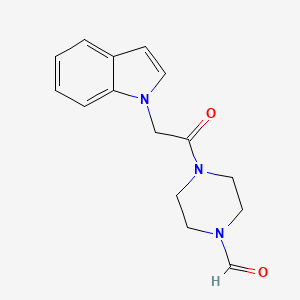![molecular formula C9H17NOS B14878586 9-Thia-1-azaspiro[5.5]undecan-4-ol](/img/structure/B14878586.png)
9-Thia-1-azaspiro[5.5]undecan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Thia-1-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds, which have gained significant interest in medicinal chemistry due to their potential as drug-like molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thia-1-azaspiro[5.5]undecan-4-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthetic routes that are optimized for large-scale production. These methods often utilize olefin metathesis reactions with catalysts such as Grubbs catalyst, although these routes can be complex and expensive .
Chemical Reactions Analysis
Types of Reactions
9-Thia-1-azaspiro[5.5]undecan-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
9-Thia-1-azaspiro[5.5]undecan-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It has been studied for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Thia-1-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential molecules required for the survival of Mycobacterium tuberculosis. This inhibition leads to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-Thia-1-azaspiro[5.5]undecan-4-ol include:
- 1-oxa-9-azaspiro[5.5]undecane
- 1,4,9-Triazaspiro[5.5]undecan-2-one
Uniqueness
What sets this compound apart from these similar compounds is its unique sulfur atom in the spirocyclic scaffold, which can impart different chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17NOS |
|---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
9-thia-1-azaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C9H17NOS/c11-8-1-4-10-9(7-8)2-5-12-6-3-9/h8,10-11H,1-7H2 |
InChI Key |
JXXVNNCQMMGFQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCSCC2)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)









